Cas no 1804410-76-1 (Methyl 2-cyano-4-iodo-6-nitrobenzoate)

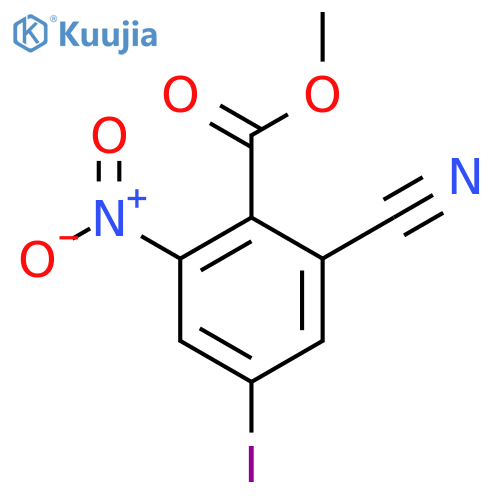

1804410-76-1 structure

商品名:Methyl 2-cyano-4-iodo-6-nitrobenzoate

CAS番号:1804410-76-1

MF:C9H5IN2O4

メガワット:332.051474332809

CID:4951778

Methyl 2-cyano-4-iodo-6-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyano-4-iodo-6-nitrobenzoate

-

- インチ: 1S/C9H5IN2O4/c1-16-9(13)8-5(4-11)2-6(10)3-7(8)12(14)15/h2-3H,1H3

- InChIKey: AHXNEHJZMVBMIP-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C#N)C(C(=O)OC)=C(C=1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 345

- トポロジー分子極性表面積: 95.9

- 疎水性パラメータ計算基準値(XlogP): 2

Methyl 2-cyano-4-iodo-6-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015012657-500mg |

Methyl 2-cyano-4-iodo-6-nitrobenzoate |

1804410-76-1 | 97% | 500mg |

831.30 USD | 2021-06-21 | |

| Alichem | A015012657-1g |

Methyl 2-cyano-4-iodo-6-nitrobenzoate |

1804410-76-1 | 97% | 1g |

1,460.20 USD | 2021-06-21 | |

| Alichem | A015012657-250mg |

Methyl 2-cyano-4-iodo-6-nitrobenzoate |

1804410-76-1 | 97% | 250mg |

504.00 USD | 2021-06-21 |

Methyl 2-cyano-4-iodo-6-nitrobenzoate 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1804410-76-1 (Methyl 2-cyano-4-iodo-6-nitrobenzoate) 関連製品

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量